2-(1-(2,2,2-Trifluoroacetamido)cyclohexyl)acetic acid
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Overview
Description
2-(1-(2,2,2-Trifluoroacetamido)cyclohexyl)acetic acid is an organic compound with the molecular formula C10H14F3NO3 and a molecular weight of 253.22 g/mol . This compound is characterized by the presence of a trifluoroacetamido group attached to a cyclohexyl ring, which is further connected to an acetic acid moiety. The trifluoroacetamido group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2,2,2-Trifluoroacetamido)cyclohexyl)acetic acid typically involves the reaction of cyclohexylamine with trifluoroacetic anhydride to form the trifluoroacetamido intermediate. This intermediate is then reacted with bromoacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The purification of the final product is achieved through crystallization or chromatography techniques to obtain high purity .
Chemical Reactions Analysis
Types of Reactions
2-(1-(2,2,2-Trifluoroacetamido)cyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroacetamido group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-(2,2,2-Trifluoroacetamido)cyclohexyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1-(2,2,2-Trifluoroacetamido)cyclohexyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamido group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(2,2,2-Trifluoroacetamido)cyclohexyl)propanoic acid
- 2-(1-(2,2,2-Trifluoroacetamido)cyclohexyl)butanoic acid
- 2-(1-(2,2,2-Trifluoroacetamido)cyclohexyl)pentanoic acid
Uniqueness
2-(1-(2,2,2-Trifluoroacetamido)cyclohexyl)acetic acid is unique due to its specific structural features, such as the trifluoroacetamido group and the cyclohexyl ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets .
Properties
Molecular Formula |
C10H14F3NO3 |
---|---|
Molecular Weight |
253.22 g/mol |
IUPAC Name |
2-[1-[(2,2,2-trifluoroacetyl)amino]cyclohexyl]acetic acid |
InChI |
InChI=1S/C10H14F3NO3/c11-10(12,13)8(17)14-9(6-7(15)16)4-2-1-3-5-9/h1-6H2,(H,14,17)(H,15,16) |
InChI Key |
WLBCOWXHVMHJAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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